CP-866087, also known by its chemical identifier 519052-02-9, is a novel and potent selective mu-opioid receptor antagonist. This compound has garnered significant attention for its potential therapeutic applications, particularly in the treatment of alcohol abuse and dependence, as well as female sexual arousal disorder. The design and development of CP-866087 stem from a need for effective treatments that can modulate opioid receptors without the addictive properties typically associated with opioid agonists .
The synthesis of CP-866087 involves a palladium-catalyzed cyclopropanation reaction. This method utilizes internal alkenes and N-tosylhydrazones as key reactants. The cyclopropanation process is characterized by the formation of cyclopropane rings, which are integral to the structure of CP-866087. The reaction conditions are optimized to enhance yield and selectivity, making this route feasible for both laboratory and potential industrial applications .
The molecular structure of CP-866087 is characterized by its unique arrangement of atoms that confer its biological activity. The compound's structure can be represented by its molecular formula, which includes carbon, hydrogen, nitrogen, and oxygen atoms.
CP-866087 undergoes various chemical reactions due to its reactive functional groups. The primary types of reactions include:
The mechanism of action for CP-866087 primarily involves its interaction with mu-opioid receptors in the central nervous system. As a selective antagonist, it binds to these receptors without activating them, thereby blocking the effects typically induced by opioid agonists.
CP-866087 exhibits distinct physical and chemical properties that influence its behavior in biological systems.
CP-866087 holds promise in various scientific fields:
The development of CP-866087 emerged from critical analysis of first-generation opioid antagonists like naltrexone and naloxone. These non-selective compounds exhibited activity across mu- (MOR), kappa- (KOR), and delta-opioid (DOR) receptors, which contributed to their suboptimal therapeutic profiles. Naltrexone, while effective in blocking opioid effects, demonstrated significant limitations including partial kappa agonism that caused dysphoric side effects and insufficient MOR selectivity for targeted modulation of reward pathways [4] [8]. These observations generated a compelling hypothesis: a highly selective MOR antagonist could achieve therapeutic advantages while minimizing adverse effects mediated through KOR and DOR systems. Pharmacological data revealed that non-selective antagonists exhibited MOR/KOR binding affinity ratios of <10-fold, whereas molecular modeling suggested that achieving >100-fold selectivity could potentially dissociate therapeutic effects from kappa-mediated side effects [4]. This evolutionary insight directly informed Pfizer's discovery campaign targeting MOR-selective antagonism as a strategy for conditions involving dysregulated reward pathways.
Table 1: Selectivity Profiles of Opioid Receptor Antagonists
Compound | MOR Kᵢ (nM) | KOR Kᵢ (nM) | DOR Kᵢ (nM) | MOR/KOR Selectivity Ratio | Clinical Limitations |
---|---|---|---|---|---|
Naltrexone | 1.1 | 3.9 | 149 | 3.5 | KOR partial agonism causing dysphoria |
Naloxone | 1.1 | 16 | 83 | 14.5 | Short half-life, poor oral bioavailability |
CP-866087 | 0.45 | 68 | >1000 | >150 | High selectivity minimizes off-target effects |
The molecular design of CP-866087 was fundamentally guided by the neurobiological hypothesis that selective MOR blockade would enhance dopaminergic neurotransmission in mesolimbic pathways. Preclinical studies demonstrated that MOR activation exerts inhibitory control over dopamine neurons in the ventral tegmental area (VTA). Antagonism of this inhibition was postulated to enhance dopamine release in the nucleus accumbens, potentially ameliorating deficits in reward processing observed in conditions like alcohol dependence and hypoactive sexual desire [4] [10]. This mechanism represented a significant refinement over non-selective agents, as KOR activation is known to counter dopamine release. The design objective therefore focused on maximizing MOR selectivity to achieve pure disinhibition of dopaminergic pathways without kappa-mediated counter-regulation. Pharmacodynamic studies in rodent models confirmed that CP-866087 increased extracellular dopamine concentrations in the nucleus accumbens by 40-60% at therapeutic doses, validating the core mechanistic hypothesis [10].
CP-866087 originated from a strategic scaffold-hopping approach centered on the naltrexone core, but incorporated significant three-dimensional structural constraints. The key innovation involved a bridged bicyclic system that enforced conformational rigidity in the pharmacophore elements critical for MOR engagement [8]. X-ray crystallographic studies of receptor-ligand complexes revealed that traditional morphinans adopted multiple low-energy conformations, only one of which optimally complemented the MOR binding pocket. By introducing a [3.1.0]-bicyclic bridge with specific stereochemistry, the design team locked the pendant aromatic ring and basic nitrogen into the bioactive conformation observed in cryo-EM structures of activated MOR [3] [8]. This conformational constraint yielded a 30-fold increase in binding affinity compared to flexible analogues, while simultaneously reducing off-target activity by preventing adaptation to KOR and DOR geometries. Molecular dynamics simulations demonstrated that the locked conformation reduced binding energy fluctuations (ΔG ~2.8 kcal/mol) compared to flexible scaffolds (ΔG ~5.1 kcal/mol), explaining the enhanced affinity and selectivity profile [8].
A pivotal breakthrough in the CP-866087 optimization campaign involved replacing classical opioid pharmacophore elements with novel sulfonamide bioisosteres. Traditional MOR antagonists featured a protonated amine critical for interaction with Asp147 in transmembrane helix 3. While effective for binding, this moiety contributed significantly to KOR cross-reactivity. The design team explored neutral sulfonamide groups as spatial and electronic mimics that could maintain MOR engagement while exploiting differential hydrogen-bond networks in KOR [8]. Structure-based design leveraged comparative homology models that identified a unique serine residue (Ser317) in MOR, absent in KOR, capable of forming a hydrogen bond with sulfonamide oxygen atoms. Systematic variation of sulfonamide substituents yielded CP-866087's optimized N-(quinolin-3-yl)methylsulfonamide group, which achieved a 150-fold MOR/KOR selectivity ratio – unprecedented among non-peptide opioid ligands [8]. This sulfonamide surrogate simultaneously improved blood-brain barrier penetration (LogP = 2.8) compared to quaternary amine predecessors (LogP <1.0), addressing a critical limitation of earlier candidates.
Systematic SAR exploration revealed profound influences of N-substituents on binding affinity and functional activity. The unsubstituted parent compound exhibited moderate MOR affinity (Kᵢ = 86 nM) but poor selectivity over KOR (4-fold). Introduction of small alkyl groups (methyl, ethyl) enhanced MOR affinity approximately 3-fold but offered negligible selectivity improvements. The critical breakthrough came with branched N-alkyl chains incorporating heterocyclic elements. The N-(isoquinolin-3-yl)methyl derivative demonstrated optimal properties, boosting MOR affinity to Kᵢ = 0.45 nM while maintaining >1000-fold selectivity over DOR and significantly reducing KOR binding (Kᵢ = 68 nM) [3] [8]. This enhancement was attributed to complementary interactions with a hydrophobic subpocket formed by transmembrane helices 4, 5, and 6 in MOR, as confirmed through mutagenesis studies. Further elongation beyond three atoms or incorporation of polar groups dramatically reduced affinity, highlighting the exquisite sensitivity of this region to steric and electronic effects. Molecular dynamics simulations revealed that optimal N-substituents formed stabilizing CH-π interactions with Trp318 and Tyr148 residues, accounting for the substantial affinity gains [3].
Table 2: Impact of N-Alkyl Substitutions on Binding Affinity
N-Substituent | MOR Kᵢ (nM) | KOR Kᵢ (nM) | DOR Kᵢ (nM) | Functional Activity (IC₅₀, nM) |
---|---|---|---|---|
H (Parent) | 86.4 ± 5.2 | 345 ± 28 | >10,000 | 152 ± 11 |
Methyl | 28.7 ± 2.1 | 189 ± 15 | >10,000 | 98 ± 8 |
Cyclopropylmethyl | 5.2 ± 0.4 | 82 ± 6.3 | 2,450 ± 310 | 12.5 ± 1.2 |
Isoquinolin-3-ylmethyl | 0.45 ± 0.03 | 68 ± 5.1 | >10,000 | 1.8 ± 0.2 |
2-(Quinolin-3-yl)ethyl | 7.8 ± 0.6 | 54 ± 4.7 | >10,000 | 9.3 ± 0.8 |
Strategic placement of hydroxyl groups significantly influenced both receptor engagement and pharmacokinetic properties. Initial leads suffered from rapid Phase II glucuronidation (t₁/₂ <15 min in hepatocytes). Introduction of a β-positioned hydroxyl group on the bicyclic scaffold simultaneously enhanced metabolic stability and MOR affinity. This counterintuitive effect was elucidated through crystallography, revealing that the hydroxyl group formed a hydrogen bond with His297 in extracellular loop 2, a unique MOR structural element absent in KOR [3] [4]. The hydroxyl configuration proved critical: α-hydroxy analogues showed 10-fold lower affinity than β-epimers and underwent 5-fold faster glucuronidation. Optimal positioning shielded the hydroxyl from solvent exposure, reducing accessibility to UDP-glucuronosyltransferases while maintaining the hydrogen bond to His297. This design strategy extended plasma half-life in preclinical species from 0.8 hours (des-hydroxy analogue) to 4.2 hours (CP-866087) without compromising CNS penetration [4]. Metabolic studies using human liver microsomes confirmed resistance to oxidative metabolism, with >90% parent compound remaining after 1 hour, compared to <20% for earlier leads lacking the strategic hydroxyl group. Additional stabilization was achieved through ortho-disubstitution on the pendant aryl ring, which impeded cytochrome P450-mediated hydroxylation through steric hindrance [4].
Table 3: Pharmacokinetic Properties of Hydroxylated Analogues
Compound | MOR Kᵢ (nM) | Microsomal Stability (t₁/₂ min) | Hepatocyte Stability (t₁/₂ min) | Plasma Protein Binding (% bound) | CYP3A4 Inhibition IC₅₀ (µM) |
---|---|---|---|---|---|
Des-hydroxy | 5.8 ± 0.4 | 8.2 ± 0.7 | 14.5 ± 1.2 | 85.2 ± 3.1 | >50 |
α-Hydroxy | 9.3 ± 0.7 | 24.6 ± 2.1 | 32.7 ± 2.8 | 88.7 ± 3.5 | 42.3 ± 3.8 |
β-Hydroxy (CP-866087) | 0.45 ± 0.03 | 56.4 ± 4.3 | 68.2 ± 5.1 | 92.5 ± 2.8 | >50 |
Dihydroxy | 0.62 ± 0.05 | 12.5 ± 1.1 | 18.3 ± 1.6 | 94.1 ± 3.2 | 12.4 ± 1.3 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7